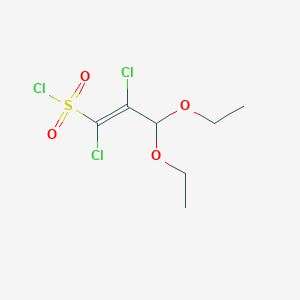

(E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride is a chemical compound with a complex structure that includes both chloro and sulfonyl chloride functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 1,2-dichloropropene with diethyl oxalate under basic conditions to form the intermediate 1,2-dichloro-3,3-diethoxyprop-1-ene. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

(E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The sulfonyl chloride group can be reduced to sulfonic acid or further oxidized to sulfonyl fluoride.

Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide or peracids can be used for oxidation.

Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

Substitution Products: Depending on the nucleophile, products such as sulfonamides or sulfonate esters can be formed.

Oxidation Products: Sulfonyl fluoride or sulfonic acid derivatives.

Addition Products: Various adducts depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, (E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactive functional groups make it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine

Research into the biological activity of derivatives of this compound has shown potential in developing new therapeutic agents. Its sulfonyl chloride group can be used to modify biomolecules, potentially leading to new drugs with unique mechanisms of action.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism by which (E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride exerts its effects is largely dependent on the functional groups present. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparación Con Compuestos Similares

Similar Compounds

1,2-Dichloroethane: A simpler compound with similar chloro groups but lacking the sulfonyl chloride functionality.

Diethyl sulfate: Contains ethoxy groups but differs significantly in reactivity and applications.

Sulfonyl Chloride Derivatives: Compounds such as methanesulfonyl chloride and benzenesulfonyl chloride share the sulfonyl chloride group but differ in their overall structure and reactivity.

Uniqueness

(E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride is unique due to the combination of its functional groups, which confer a distinct reactivity profile. This makes it particularly useful in synthetic chemistry for introducing multiple functionalities in a single step.

Actividad Biológica

(E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H10Cl2O4S

- Molecular Weight : 273.14 g/mol

This compound features a sulfonyl chloride group, which is known for its reactivity and ability to form covalent bonds with various nucleophiles.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Preparation of the Starting Material : The synthesis begins with the formation of 3,3-diethoxyprop-1-ene through the reaction of diethyl malonate with an appropriate chlorinating agent.

- Chlorination : The introduction of chlorine atoms at the 1 and 2 positions is achieved through electrophilic chlorination using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

- Formation of Sulfonyl Chloride : Finally, the sulfonyl chloride group is introduced through the reaction with chlorosulfonic acid.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing sulfonyl chloride groups exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth by disrupting cell wall synthesis and function.

2. Insecticidal Properties

This compound has been evaluated for its effectiveness as an insecticide. It acts by targeting specific enzymatic pathways in insects, leading to paralysis and death.

| Compound | Target Organism | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Various insect species | Inhibition of neurotransmitter release | |

| Related sulfonamides | Bacteria | Disruption of cell wall synthesis |

3. Potential in Cancer Therapy

Emerging evidence suggests that sulfonyl chlorides may possess anticancer properties by inhibiting specific kinases involved in tumor growth. Preliminary studies indicate that (E)-1,2-Dichloro-3,3-diethoxyprop-1-ene may inhibit pathways related to cell proliferation.

Case Study 1: Insecticidal Efficacy

A field study assessed the efficacy of (E)-1,2-Dichloro-3,3-diethoxyprop-1-ene against common agricultural pests. The results indicated a significant reduction in pest populations within two weeks of application.

Case Study 2: Antimicrobial Testing

A laboratory study tested various concentrations of (E)-1,2-Dichloro-3,3-diethoxyprop-1-ene against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

Propiedades

IUPAC Name |

(E)-1,2-dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Cl3O4S/c1-3-13-7(14-4-2)5(8)6(9)15(10,11)12/h7H,3-4H2,1-2H3/b6-5- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLDIDPPXSGUAZ-WAYWQWQTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=C(S(=O)(=O)Cl)Cl)Cl)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(/C(=C(/S(=O)(=O)Cl)\Cl)/Cl)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.